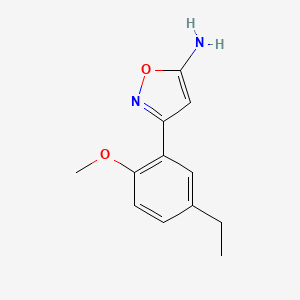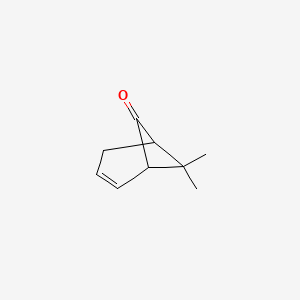
Bicyclo(3.1.1)hept-2-en-6-one, 7,7-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7-Dimethylbicyclo[3.1.1]hept-2-en-6-one is an organic compound with a unique bicyclic structure. It is known for its distinct chemical properties and is used in various scientific and industrial applications. The compound’s structure consists of a bicyclo[3.1.1]heptane ring system with two methyl groups at the 7th position and a ketone group at the 6th position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-dimethylbicyclo[3.1.1]hept-2-en-6-one typically involves the cyclization of suitable precursors. One common method is the intramolecular aldol condensation of 2,2-dimethyl-1,3-cyclohexanedione. This reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide under reflux conditions.
Industrial Production Methods
Industrial production of 7,7-dimethylbicyclo[3.1.1]hept-2-en-6-one may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The process often includes purification steps such as distillation or recrystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
7,7-Dimethylbicyclo[3.1.1]hept-2-en-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7,7-Dimethylbicyclo[3.1.1]hept-2-en-6-one is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 7,7-dimethylbicyclo[3.1.1]hept-2-en-6-one depends on its specific application. In chemical reactions, the compound’s reactivity is primarily due to the presence of the ketone group, which can undergo nucleophilic addition or substitution. In biological systems, the compound may interact with specific enzymes or receptors, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,7,7-Trimethylbicyclo[3.1.1]hept-2-en-6-one
- 6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl methyl ethyl carbonate
- 2-(7,7-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl 4-nitrobenzoate
Uniqueness
7,7-Dimethylbicyclo[3.1.1]hept-2-en-6-one is unique due to its specific substitution pattern and the presence of the ketone group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
79801-32-4 |
|---|---|
Molekularformel |
C9H12O |
Molekulargewicht |
136.19 g/mol |
IUPAC-Name |
7,7-dimethylbicyclo[3.1.1]hept-2-en-6-one |
InChI |
InChI=1S/C9H12O/c1-9(2)6-4-3-5-7(9)8(6)10/h3-4,6-7H,5H2,1-2H3 |
InChI-Schlüssel |
OIRZSFZDNOTQGM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CC=CC1C2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



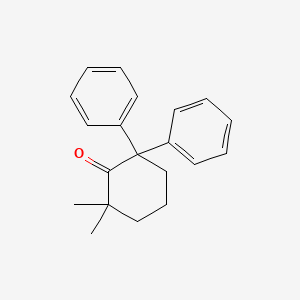
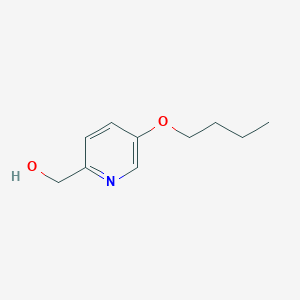
![2-bromo-N-isopropyl-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13959070.png)
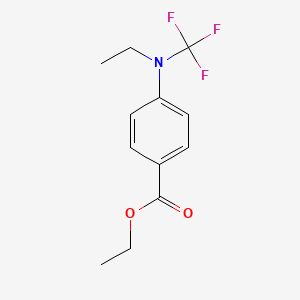
![1-(7-(Mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13959082.png)

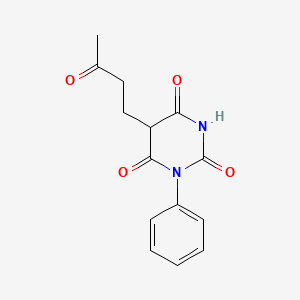
![2-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B13959117.png)
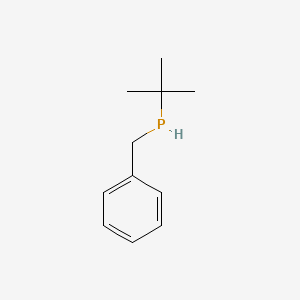
![2-Chloro-1-[3-(6-cyclopropylamino-pyrimidin-4-yloxy)-piperidin-1-yl]-ethanone](/img/structure/B13959122.png)
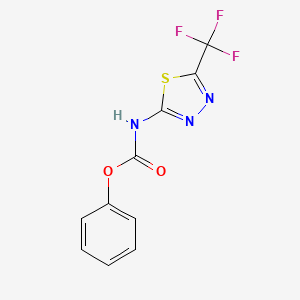
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-(ethylamino)propan-1-ol](/img/structure/B13959129.png)
